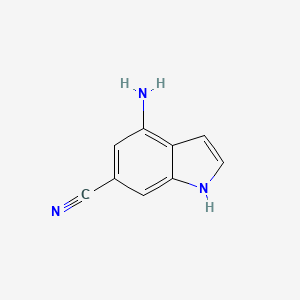

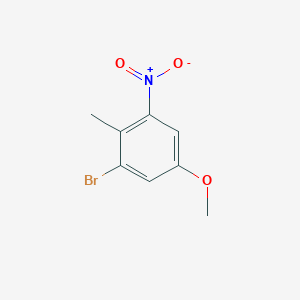

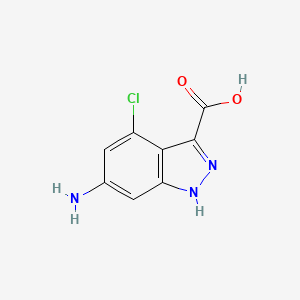

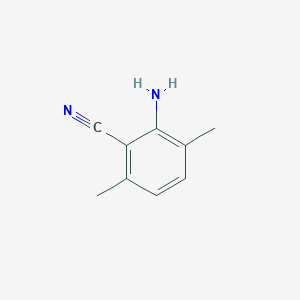

2-Amino-3,6-dimethylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, including derivatives such as 2-Amino-3,6-dimethylbenzonitrile, has been explored through various methods. One approach involves the conversion of 2-arylindoles to 2-aminobenzonitriles using tert-butylnitrite-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage, which is both cost-effective and scalable . Another method includes the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile under microwave irradiation, which is notable for its lack of catalyst and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various crystallographic studies. For instance, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals a molecule composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with the methyl, cyano, and amino groups being nearly coplanar with the connected benzene ring . Similarly, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been elucidated, showing intermolecular hydrogen interactions within the crystal .

Chemical Reactions Analysis

The reactivity of 2-aminobenzonitriles can be further understood by examining the synthesis of related compounds. For example, 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile compounds were synthesized through a tandem Michael addition/imino-nitrile cyclization, demonstrating the versatility of 2-aminobenzonitriles in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzonitriles and their derivatives have been characterized using various spectroscopic techniques. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized and characterized by FT-IR and NMR spectroscopy . Additionally, novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was synthesized and analyzed using FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis, with quantum chemical studies providing insights into molecular geometry, natural bond orbital analysis, and thermodynamic properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

One study focuses on the synthesis and characterization of a novel compound closely related to "2-Amino-3,6-dimethylbenzonitrile," demonstrating its potential in understanding molecular geometry, electronic properties, and thermodynamic properties through various spectroscopic methods and quantum chemical studies (Fatma, Bishnoi, & Verma, 2015). Such research highlights the importance of these compounds in exploring their nonlinear optical behavior and reactivity, which can be pivotal in materials science and photonic applications.

Antimicrobial and Antioxidant Properties

Another study delves into the synthesis of derivatives containing a "2-amino" moiety, revealing their potent antioxidant and antimicrobial activities. This suggests that compounds with structural similarities to "2-Amino-3,6-dimethylbenzonitrile" could serve as bases for designing new antimicrobial and antioxidant agents, indicating their significance in pharmaceutical research (Rashdan, Nasr, El-Refai, & Abdel-Aziz, 2017).

Surface Modification and Material Science

Research on the indirect grafting of acetonitrile-derived films on metallic substrates provides insights into surface chemistry and material science. Compounds structurally related to "2-Amino-3,6-dimethylbenzonitrile" can play a role in creating strongly bonded organic films on surfaces, which is essential in developing advanced materials for various technological applications (Berisha, Combellas, Kanoufi, Pinson, Ustaze, & Podvorica, 2010).

Anticancer and Antibacterial Activity

Novel synthesis approaches have led to the development of heterocyclic compounds based on structures related to "2-Amino-3,6-dimethylbenzonitrile," showing promising anticancer and antibacterial activities. These findings underline the potential of such compounds in medicinal chemistry, particularly in designing new therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).

Electronic and Optical Applications

A study on the electronic transport behavior of a diarylethene derivative, a compound class related to "2-Amino-3,6-dimethylbenzonitrile," reveals its potential as an optical molecular switch. This emphasizes the significance of such compounds in developing optoelectronic devices, showcasing their ability to change conductivity upon exposure to light (Farbodnia, Vakili, Kanaani, & Nekoei, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3,6-dimethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNLDKGRHWONKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)